Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of cinnamic acid, featuring an acetamido group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with acetamide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-acetamido-3-(4-methoxyphenyl)propanoic acid
Reduction: 2-acetamido-3-(4-methoxyphenyl)propan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-acetamido-3-(4-hydroxyphenyl)prop-2-enoate
Uniqueness
Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of both the acetamido and methoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-8H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMBBMLMWFQODO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699589 |
Source
|
Record name | Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105962-56-9 |
Source
|
Record name | Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.